AR/BET protein degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AR/BET protein degrader-1 is a targeted protein degrader that has shown promise in the field of drug discovery and therapeutic development. This compound is designed to degrade specific proteins, such as androgen receptors and bromodomain and extra-terminal (BET) proteins, which are implicated in various diseases, including cancer. By targeting these proteins for degradation, this compound can potentially overcome drug resistance and provide a novel approach to disease treatment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of AR/BET protein degrader-1 involves the conjugation of a ligand that binds to the protein of interest (e.g., androgen receptor or BET protein) with a ligand that recruits an E3 ubiquitin ligase. The two ligands are connected via a linker. The synthetic route typically includes the following steps:
- Synthesis of the ligand for the protein of interest.
- Synthesis of the ligand for the E3 ubiquitin ligase.
- Conjugation of the two ligands using a suitable linker .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, reagents, and reaction conditions to ensure high yield and purity. The process may also involve purification steps such as chromatography and crystallization to obtain the final product .
化学反应分析
Types of Reactions: AR/BET protein degrader-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ligands, potentially affecting their binding affinity.
Reduction: This reaction can be used to reduce any oxidized functional groups back to their original state.
Substitution: This reaction can introduce new functional groups or replace existing ones to enhance the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles
Major Products: The major products formed from these reactions depend on the specific functional groups present in the ligands and the conditions used. For example, oxidation of a hydroxyl group may produce a ketone, while substitution of a halide may introduce an alkyl group .
科学研究应用
AR/BET protein degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and develop new synthetic methods.
Biology: Employed to investigate the role of specific proteins in cellular processes and disease mechanisms.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, where it can target and degrade disease-causing proteins.
Industry: Utilized in drug discovery and development to identify and validate new therapeutic targets
作用机制
AR/BET protein degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets of this compound include androgen receptors and BET proteins. The degradation process involves the following steps:
- Binding of the degrader to the target protein.
- Recruitment of the E3 ubiquitin ligase.
- Ubiquitination of the target protein.
- Recognition and degradation of the ubiquitinated protein by the proteasome .
相似化合物的比较
AR/BET protein degrader-1 is unique compared to other similar compounds due to its dual-targeting capability. While other protein degraders may target a single protein, this compound can simultaneously target androgen receptors and BET proteins, providing a broader therapeutic potential. Similar compounds include:
PROTACs (Proteolysis-Targeting Chimeras): These compounds also recruit E3 ubiquitin ligases to degrade target proteins but may not have the dual-targeting capability of this compound.
Molecular Glues: These compounds facilitate the interaction between the target protein and the E3 ubiquitin ligase but typically target a single protein
属性
分子式 |
C43H44N6O5 |
---|---|
分子量 |
724.8 g/mol |
IUPAC 名称 |
1-[4-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]methyl]cyclohexyl]methyl]-2-methylanilino]phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C43H44N6O5/c1-25-4-9-30(39-26(2)47-54-27(39)3)20-37(25)48(33-13-10-31(11-14-33)43(24-44)18-19-43)23-29-7-5-28(6-8-29)22-45-32-12-15-34-35(21-32)42(53)49(41(34)52)36-16-17-38(50)46-40(36)51/h4,9-15,20-21,28-29,36,45H,5-8,16-19,22-23H2,1-3H3,(H,46,50,51) |
InChI 键 |
FBORFKHYZSLIDY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=C(ON=C2C)C)N(CC3CCC(CC3)CNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)C8(CC8)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。